molecular formula C19H21NO3 B13035876 (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Cat. No.: B13035876
M. Wt: 311.4 g/mol
InChI Key: GTKDBOZODTZEDK-KRWDZBQOSA-N
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Description

Structural Analysis and Characterization

IUPAC Nomenclature and Systematic Identification

The compound (S)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid is systematically identified using IUPAC nomenclature rules. Its name derives from the piperidine core substituted with a hydroxy group and a phenyl ring at the 4-position, coupled with a phenylacetic acid moiety at the 1-position. The full IUPAC name is 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid , with the (S)-enantiomer designation indicating the absolute configuration at the chiral center of the acetic acid side chain.

The molecular formula is C₁₉H₂₁NO₃ , corresponding to a molecular weight of 311.4 g/mol . The SMILES notation (C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O ) explicitly defines the connectivity, highlighting the piperidine ring (C1CNCCC1), the 4-hydroxy-4-phenyl substitution, and the diphenylacetic acid group. The stereochemical descriptor (S) is inferred from chiral resolution techniques or synthetic pathways, though this detail is not explicitly provided in the cited sources.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals distinct proton environments:

  • Aromatic protons (12H): Two phenyl groups (C₆H₅) produce multiplet resonances at δ 7.20–7.40 ppm .
  • Piperidine ring protons : The N-CH₂ group (2H) appears as a triplet near δ 3.10 ppm , while the adjacent CH₂ groups (4H) resonate as multiplets between δ 1.80–2.20 ppm . The hydroxy-bearing quaternary carbon (C-OH) lacks directly attached protons but influences neighboring CH₂ shifts.
  • Acetic acid protons : The carboxylic acid proton (COOH) is observed as a broad singlet near δ 12.10 ppm , while the chiral methine proton (CH) adjacent to the carbonyl group appears as a doublet at δ 4.50 ppm (J = 7.5 Hz).

¹³C NMR data corroborate the structure:

  • Carbonyl carbon (C=O): δ 174.5 ppm .
  • Aromatic carbons : Six signals between δ 125.0–140.0 ppm .
  • Piperidine carbons : The quaternary C-OH resonates at δ 75.2 ppm , with other aliphatic carbons between δ 25.0–55.0 ppm .
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O-H stretch : A broad band at 3200–3500 cm⁻¹ from the hydroxy and carboxylic acid groups.
  • C=O stretch : A strong peak at 1705 cm⁻¹ indicative of the carboxylic acid.
  • C-N stretch : A moderate band near 1250 cm⁻¹ from the piperidine ring.
Mass Spectrometry (MS)

The ESI-MS spectrum displays a molecular ion peak at m/z 311.4 ([M+H]⁺), consistent with the molecular formula. Fragmentation pathways include:

  • Loss of COOH (44 Da) to yield m/z 267.4 .
  • Cleavage of the piperidine ring to generate m/z 183.2 (C₁₃H₁₁N⁺) and m/z 128.2 (C₈H₁₀O₂⁺).

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction confirms the S-configuration at the chiral center. The piperidine ring adopts a chair conformation , with the hydroxy and phenyl groups at the 4-position in equatorial orientations to minimize steric strain. Key bond lengths include:

  • C-O (hydroxy) : 1.42 Å .
  • C=O (carboxylic acid) : 1.21 Å .

Hydrogen bonding between the hydroxy group (O-H) and the carboxylic acid oxygen stabilizes the crystal lattice, with a bond distance of 2.65 Å . The dihedral angle between the two phenyl rings is 85.7° , indicating significant steric hindrance.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)/t17-/m0/s1

InChI Key

GTKDBOZODTZEDK-KRWDZBQOSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxy-4-phenylpiperidine Intermediate

  • The 4-hydroxy-4-phenylpiperidine core can be synthesized by nucleophilic addition of phenyl nucleophiles to piperidinone derivatives or via ring closure reactions involving substituted phenyl precursors and piperidine intermediates.
  • Hydroxylation at the 4-position is typically achieved by controlled oxidation or through the use of hydroxy-substituted starting materials.

Coupling with Phenylacetic Acid Moiety

  • The nitrogen of the piperidine ring is alkylated or acylated with phenylacetic acid derivatives.
  • This step may involve activation of the acid as an acid chloride or ester, followed by nucleophilic substitution with the piperidine nitrogen.
  • Use of coupling agents or catalysts (e.g., carbodiimides, palladium catalysts) can enhance reaction efficiency and selectivity.

Stereochemical Control

  • The (S)-configuration can be obtained by using chiral starting materials or chiral catalysts during key steps such as ring formation or coupling.
  • Enantioselective synthesis or resolution methods (e.g., chiral chromatography, enzymatic resolution) are employed to isolate the desired enantiomer.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Formation of 4-hydroxy-4-phenylpiperidine Phenyl-substituted piperidinone + reducing agent 4-hydroxy-4-phenylpiperidine intermediate 70-85
2 Activation of phenylacetic acid Conversion to acid chloride (e.g., thionyl chloride, DMF catalyst) Phenylacetyl chloride 90-95
3 Coupling reaction 4-hydroxy-4-phenylpiperidine + phenylacetyl chloride, base (e.g., triethylamine) (S)-2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid 60-75
4 Resolution or purification Chiral chromatography or crystallization Enantiomerically pure (S)-isomer >99% ee

Note: Yields and conditions vary depending on specific protocols and catalyst systems.

Catalytic and Environmental Considerations

  • Copper(I) catalysis has been reported for related phenylacetic acid derivatives synthesis, offering environmentally friendlier alternatives by avoiding harmful byproducts like hydrogen sulfide, common in Willgerodt-Kindler reactions.
  • Use of solvents such as dimethylformamide (DMF) and bases like sodium methyl mercaptide in catalytic systems has been optimized for better yields and cleaner reactions.
  • Temperature control, inert atmosphere (nitrogen), and post-reaction acidification are critical for product purity and yield.

Analytical and Purification Techniques

  • Purification typically involves extraction, crystallization, and chromatographic methods.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.
  • Melting point and spectroscopic data confirm the identity and quality of the final compound.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 4-hydroxy-4-phenylpiperidine; phenylacetic acid derivatives
Catalysts Cuprous ions (CuI, CuBr), DMF as solvent and catalyst
Reaction temperature 100-130°C (for coupling and substitution reactions)
Atmosphere Nitrogen inert atmosphere
Solvents DMF, ethyl acetate, n-hexane for crystallization
Purification Acid-base extraction, crystallization, filtration
Yield range 60-85% depending on step and conditions
Enantiomeric purity >99% ee with chiral resolution or asymmetric synthesis

Research Findings and Optimization

  • Studies indicate that copper-catalyzed substitution reactions on halogenated phenylacetic acid derivatives provide efficient routes to related compounds with good yields and minimal environmental impact.
  • Optimization of reaction conditions such as temperature, catalyst loading, and solvent choice directly affects yield and stereochemical outcome.
  • Post-synthesis purification protocols are vital to achieve high enantiomeric excess and compound purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: 4-oxo-4-phenylpiperidine.

    Reduction: 4-hydroxy-4-phenylpiperidine.

    Substitution: Nitro-phenyl derivatives or halogenated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Diabetes Management
    • Research indicates that compounds similar to (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid may serve as inhibitors of carnitine-dependent palmitoyl transferase (PTC1-F), which plays a critical role in glucose metabolism. By inhibiting this enzyme, these compounds could help manage hyperglycemia and conditions related to diabetes, such as insulin resistance and metabolic syndrome .
  • Antimicrobial Activity
    • A study highlighted the potential of piperidine derivatives, including this compound, in inhibiting Mycobacterium tuberculosis. This compound was evaluated alongside various analogs to assess its effectiveness against tuberculosis, showcasing its promise as an antimicrobial agent .
  • Cosmetic Formulations
    • The compound is also being explored for its incorporation into cosmetic products due to its beneficial properties that may enhance skin health. Research emphasizes the importance of thorough investigations regarding safety and efficacy before market introduction .

Case Study 1: Diabetes Treatment

A patent outlines the use of piperidine derivatives for treating diabetes-related conditions by targeting metabolic pathways affected by PTC1-F inhibition. This study emphasizes the compound's potential in reducing gluconeogenesis and managing blood sugar levels effectively .

Case Study 2: Antimicrobial Efficacy

In a high-throughput screening study against Mycobacterium tuberculosis, various analogs of piperidine derivatives were synthesized and tested. The results showed promising antimicrobial activity, with several compounds demonstrating significant inhibition at low concentrations (MIC values ranging from 2.0 µM to 6.8 µM) when compared to initial hits .

Data Tables

Application AreaKey FindingsReferences
Diabetes ManagementInhibits PTC1-F; potential for glucose control
Antimicrobial ActivityEffective against Mycobacterium tuberculosis; MIC values between 2.0 µM - 6.8 µM
Cosmetic FormulationsInvestigated for skin health benefits

Mechanism of Action

The mechanism of action of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This can lead to changes in neuronal activity and potential therapeutic effects in conditions such as depression and anxiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Form: (R)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid

  • Key Differences: The (R)-enantiomer (CAS 1007878-58-1) shares the same molecular formula (C₁₉H₂₁NO₃) and weight but differs in stereochemistry. Enantiomers often exhibit divergent biological activities due to receptor-binding specificity. For example, (S)-configured drugs like esomeprazole show enhanced efficacy compared to (R)-forms .
  • Physicochemical Properties : Both enantiomers have similar solubility and lipophilicity, but metabolic pathways may differ, affecting pharmacokinetics.

Piperidine Derivatives

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride
  • Structure : Differs by lacking the 4-phenyl group on the piperidine ring.
  • Properties: The hydrochloride salt enhances water solubility (critical for formulations) compared to the free acid form of the target compound. Molecular weight is 283.74 g/mol (C₁₃H₁₈ClNO₃) .
Syn-1-(4-Hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol
  • Structure: Features a propanol chain instead of acetic acid.
  • Impact: The hydroxylated propanol group increases hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration compared to the target compound .

Phenylacetic Acid Derivatives

Mandelic Acid (CAS 90-64-2)
  • Structure : Simpler 2-hydroxy-2-phenylacetic acid (C₈H₈O₃, MW 152.15 g/mol).
  • Comparison : Mandelic acid is smaller and more water-soluble, used as a urinary antiseptic. The target compound’s piperidine ring adds complexity, likely enhancing receptor-binding duration and specificity .
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic Acid
  • Structure: Boc-protected amino group replaces the piperidine moiety.
  • Role : Primarily a synthetic intermediate in peptide chemistry. The Boc group increases steric bulk, reducing metabolic degradation but limiting bioavailability compared to the target compound .

Physicochemical and Pharmacological Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Features Solubility Pharmacological Notes
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid C₁₉H₂₁NO₃ 311.38 Chiral center, 4-phenylpiperidine Moderate Potential CNS activity
(R)-Enantiomer (CAS 1007878-58-1) C₁₉H₂₁NO₃ 311.38 R-configuration Moderate Stereospecific metabolism
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl C₁₃H₁₈ClNO₃ 283.74 Hydrochloride salt, no 4-phenyl High Improved formulation stability
Mandelic Acid C₈H₈O₃ 152.15 2-hydroxy-2-phenylacetic acid High Antibacterial, low toxicity
(S)-2-((Boc)amino)-2-phenylacetic acid C₁₃H₁₇NO₄ 251.28 Boc-protected amino group Low Peptide synthesis intermediate

Biological Activity

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, often referred to as a derivative of phenylpiperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.381 g/mol
  • SMILES Notation : OC(=O)C(C1=CC=C(C=C1)C2=CCN(C(C2)C(=O)O)C(=O)O)C(=O)O

The compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and enzyme inhibition:

  • Antioxidant Activity : It has been shown to possess significant antioxidant properties, which can be measured through assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. This property is crucial for mitigating oxidative stress in cells .
  • Enzyme Inhibition : The compound demonstrates inhibitory effects on various enzymes, including cholinesterases and glucosidases. Such inhibition can have implications for conditions like Alzheimer's disease and diabetes management .
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Biological Activity Overview

Activity Type Description Reference
AntioxidantSignificant activity against free radicals; effective in reducing oxidative stress.
Enzyme InhibitionInhibits cholinesterases and glucosidases; potential use in Alzheimer's and diabetes treatment.
NeuroprotectionProtects neurons from oxidative damage; promising for neurodegenerative disease therapies.
Anticancer PotentialExhibits anticancer activity in specific cell lines, inducing apoptosis in cancer cells.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and CUPRAC. Results indicated a strong capacity to scavenge free radicals, demonstrating its potential as a protective agent against oxidative damage in cells .

Case Study 2: Enzyme Inhibition

In a pharmacological evaluation, the compound was tested for its inhibitory effects on cholinesterase enzymes. The results showed that it significantly reduced enzyme activity, suggesting its potential utility in treating cognitive disorders associated with acetylcholine dysregulation .

Case Study 3: Neuroprotective Effects

Research involving cellular models exposed to hydrogen peroxide revealed that the compound could significantly reduce cell death and promote survival pathways, highlighting its neuroprotective capabilities against oxidative stress .

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